molecular formula C10H9ClO6S B2482113 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate CAS No. 1152495-27-6

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Cat. No.: B2482113
CAS No.: 1152495-27-6
M. Wt: 292.69
InChI Key: DKZHLDLGTSWJGB-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . It is also known by its IUPAC name, dimethyl 4-(chlorosulfonyl)phthalate . This compound is characterized by the presence of a chlorosulfonyl group attached to a benzene ring, which is further substituted with two methyl groups and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate typically involves the chlorosulfonation of dimethyl phthalate. The reaction is carried out by treating dimethyl phthalate with chlorosulfonic acid under controlled conditions . The reaction proceeds as follows:

Dimethyl phthalate+Chlorosulfonic acid1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate\text{Dimethyl phthalate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Dimethyl phthalate+Chlorosulfonic acid→1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution or reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their chemical structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .

Properties

IUPAC Name

dimethyl 4-chlorosulfonylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHLDLGTSWJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334677
Record name Dimethyl 4-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152495-27-6
Record name Dimethyl 4-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
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